An In-depth Technical Guide to Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS No. 1250443-94-7)
An In-depth Technical Guide to Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS No. 1250443-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, this document, compiled from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and established synthetic methodologies to offer valuable insights. We will explore its chemical properties, a proposed synthetic pathway grounded in established reactions, its potential for further chemical modification, and its applications as a scaffold in the development of novel therapeutic agents.
Introduction and Significance
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, recognized for its diverse pharmacological activities.[1] This fused bicyclic structure is a key component in compounds targeting a wide array of biological targets, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The unique spatial arrangement of nitrogen and sulfur heteroatoms, combined with the planarity of the ring system, allows for specific interactions with biological macromolecules.
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS No. 1250443-94-7) is a strategically functionalized derivative of this core. The presence of a bromine atom at the 5-position offers a versatile handle for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions.[4][5] The methyl ester at the 2-position provides a site for amide bond formation or further derivatization. These features make it a valuable intermediate for the construction of complex molecular architectures and combinatorial libraries in the pursuit of new chemical entities with therapeutic potential.
Physicochemical Properties
While a comprehensive, experimentally determined dataset for Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is not publicly available, its key properties can be inferred from its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1250443-94-7 | [6] |
| Molecular Formula | C₉H₆BrNO₂S | ChemScene |
| Molecular Weight | 272.12 g/mol | ChemScene |
| Appearance | Expected to be a solid | General knowledge |
| Purity | Typically >95% | [7] |
Note: Physical properties such as melting point, boiling point, and solubility have not been reported in publicly accessible literature. These should be determined experimentally upon acquisition of the compound.
Proposed Synthesis Pathway
The proposed synthesis would likely begin with a substituted pyridine derivative, followed by the construction of the fused thiophene ring. A logical retrosynthetic analysis suggests a pathway involving the cyclization of a suitably functionalized pyridine precursor.
Caption: Proposed synthesis of Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate.
Step-by-Step Protocol (Hypothetical)
This protocol is a scientifically informed projection based on similar transformations and should be optimized in a laboratory setting.
Step 1: Synthesis of the Thieno[2,3-b]pyridine Core via Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles, and its principles can be adapted for the synthesis of aminothiophenes.[4][9][10][11]
-
Reaction Setup: To a solution of 5-bromo-2-chloronicotinonitrile in a suitable solvent such as DMF, add an equimolar amount of methyl thioglycolate.
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to facilitate the initial S-alkylation.
-
Cyclization: Heat the reaction mixture to promote the intramolecular Thorpe-Ziegler cyclization. The temperature and reaction time will require optimization, but a range of 80-120°C for several hours is a reasonable starting point.
-
Work-up and Isolation: After cooling, the reaction mixture would be poured into water to precipitate the crude product. The solid would be collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography would yield the 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile intermediate.
Step 2: Hydrolysis of the Nitrile
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Reaction Conditions: The nitrile intermediate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, heating in a mixture of concentrated sulfuric acid and water, or refluxing with aqueous sodium hydroxide followed by acidification.
-
Isolation: The carboxylic acid product would precipitate upon cooling or neutralization and can be isolated by filtration.
Step 3: Fischer Esterification
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Esterification: The 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid would be dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
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Reaction: The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The final product, Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, would be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings. A singlet corresponding to the methyl ester protons would be observed around 3.9 ppm. The aromatic protons would appear in the range of 7.5-9.0 ppm, with coupling patterns indicative of their positions on the bicyclic system.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 160-165 ppm. The methyl carbon of the ester will resonate around 52 ppm. The remaining signals will correspond to the sp²-hybridized carbons of the thieno[2,3-b]pyridine core.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl stretch for the ester group, typically in the region of 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Reactivity and Applications in Drug Discovery
The true value of Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate lies in its potential as a versatile building block for more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Caption: Reactivity of Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate.
Exemplary Protocol: Suzuki-Miyaura Coupling
The following is a general protocol adapted from the successful coupling of the isomeric methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[4][5]
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Reaction Setup: In a reaction vessel, combine Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the 5-aryl-thieno[2,3-b]pyridine derivative.
Potential Therapeutic Applications
Derivatives of the thieno[2,3-b]pyridine scaffold have shown promise in a variety of therapeutic areas:
-
Oncology: As inhibitors of various kinases and as agents that can restore cancer cell sensitivity to chemotherapy.[2][8]
-
Neurological Disorders: Certain derivatives have been investigated as ligands for adenosine receptors, with potential applications in epilepsy.[1]
-
Inflammatory Diseases: The scaffold is present in molecules with anti-inflammatory properties.
The ability to easily diversify the 5-position of Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate makes it an excellent starting point for structure-activity relationship (SAR) studies in these and other disease areas.
Safety and Handling
Specific toxicology data for Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is not available. Standard laboratory safety precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
In the absence of a specific Safety Data Sheet (SDS), it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact.[12][13]
Conclusion
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a high-value building block for chemical synthesis, particularly in the field of medicinal chemistry. While a detailed public record of its synthesis and properties is sparse, its structural features point to a straightforward, albeit hypothetical, synthetic route and a wide range of potential applications. Its strategic placement of a bromine atom and a methyl ester on the biologically relevant thieno[2,3-b]pyridine core makes it a powerful tool for the development of novel, structurally diverse compounds with the potential for significant pharmacological activity. Further research into the synthesis and reactivity of this compound is warranted and will undoubtedly contribute to the advancement of drug discovery programs.
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